molecular formula C18H14O2S B15203404 4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B15203404
M. Wt: 294.4 g/mol
InChI Key: RFMLBYDKPMRZRU-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(PPh3)4.

    Introduction of the Aldehyde Group: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the thiophene derivative is treated with DMF and POCl3.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[2-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.

    Reduction: 4-[2-(Benzyloxy)phenyl]-2-thiophenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and aldehyde groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Benzyloxy)phenyl]-2-thiophenemethanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    4-[2-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

    2-(4-Benzyloxyphenyl)benzothiazole: Contains a benzothiazole ring instead of a thiophene ring.

Uniqueness

4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to the presence of both a benzyloxyphenyl group and an aldehyde functional group on a thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-(2-phenylmethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C18H14O2S/c19-11-16-10-15(13-21-16)17-8-4-5-9-18(17)20-12-14-6-2-1-3-7-14/h1-11,13H,12H2

InChI Key

RFMLBYDKPMRZRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=C3)C=O

Origin of Product

United States

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